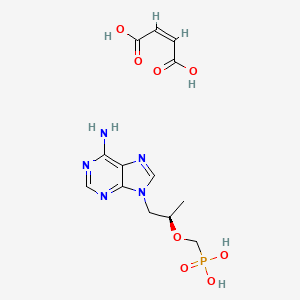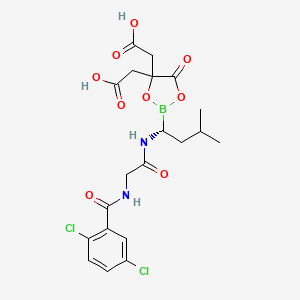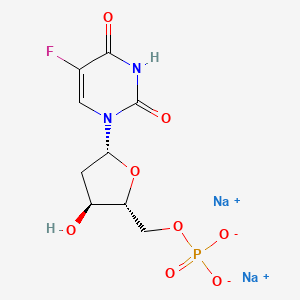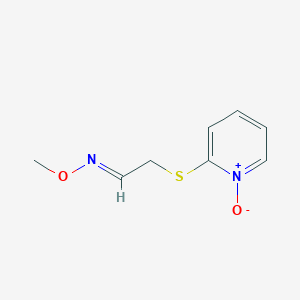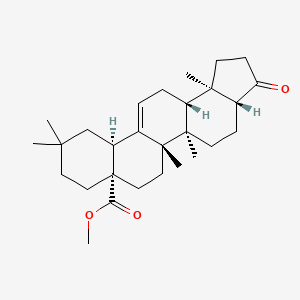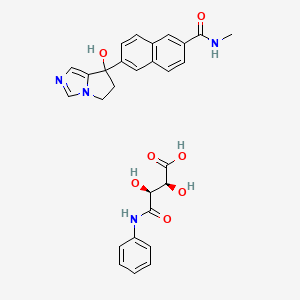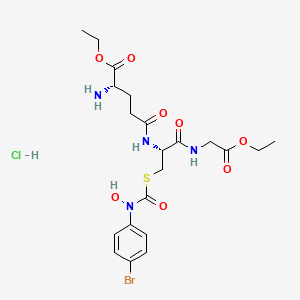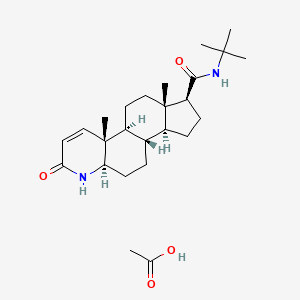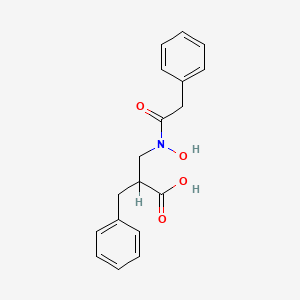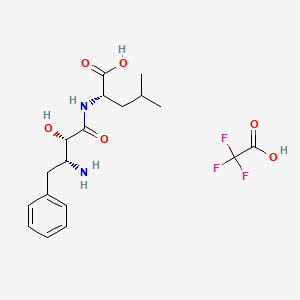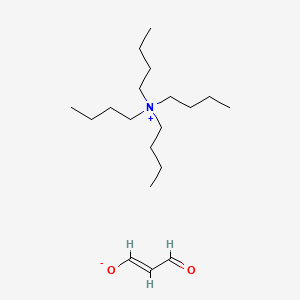
丙二醛四丁基铵盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Malondialdehyde tetrabutylammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard for calibrating analytical instruments.
Biology: It serves as a biomarker for oxidative stress and lipid peroxidation in biological samples.
Medicine: It is used in assays to measure oxidative damage in tissues and fluids, which is relevant in studies of diseases such as cancer and cardiovascular disorders.
Industry: It is used in the production of polymers and other materials where controlled oxidation is required
作用机制
Target of Action
Malondialdehyde tetrabutylammonium salt is a complex compound with a molecular weight of 313.52 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that malondialdehyde (mda), a substance produced by membrane lipids in response to reactive oxygen species (ros), can be used as a drought indicator to evaluate the degree of plasma membrane damage and the ability of plants to drought stress tolerance . It’s plausible that the tetrabutylammonium salt form of MDA may have similar interactions with its targets, but this requires further investigation.
Biochemical Pathways
It’s known that mda is produced from the lipid peroxidation of polyunsaturated fatty acids (pufas) by ros attack or the activation of lipoxygenases . This suggests that the compound may be involved in lipid peroxidation pathways and oxidative stress responses.
Result of Action
It’s known that mda can be used as a drought indicator to evaluate the degree of plasma membrane damage and the ability of plants to drought stress tolerance . This suggests that the compound may have similar effects, but this requires further investigation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Malondialdehyde tetrabutylammonium salt. For instance, temperature is a critical factor influencing enzyme activity, which may lead to the formation of MDA and other lipid peroxidation products in plants . Additionally, under environmental stress or developmental signals, MDA is produced, and this may either result in defense signaling if MDA accumulates transiently, or trigger cell death if there is sustained accumulation .
生化分析
Biochemical Properties
Malondialdehyde tetrabutylammonium salt plays a significant role in biochemical reactions. It is a highly reactive compound that occurs as the enol . It is a physiological metabolite and a marker for oxidative stress . It forms covalent bonds with DNA and other biomolecules , which can lead to significant biochemical interactions.
Cellular Effects
The effects of Malondialdehyde tetrabutylammonium salt on cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is known to form covalent protein adducts referred to as “advanced lipoxidation end-products” (ALE), which can cause toxic stress in cells .
Molecular Mechanism
At the molecular level, Malondialdehyde tetrabutylammonium salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a reactive aldehyde and is one of the many reactive electrophile species that cause toxic stress in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Malondialdehyde tetrabutylammonium salt change over time. It has been observed that the degree of lipid peroxidation can be estimated by the amount of this compound in tissues
Metabolic Pathways
Malondialdehyde tetrabutylammonium salt is involved in several metabolic pathways. It results from lipid peroxidation of polyunsaturated fatty acids . Both enzymatic and nonenzymatic lipid peroxidation processes may lead to the formation of this compound and other lipid peroxidation products .
准备方法
Synthetic Routes and Reaction Conditions
Malondialdehyde tetrabutylammonium salt is typically synthesized by reacting malondialdehyde with tetrabutylammonium hydroxide. The reaction is carried out in a slightly basic buffer to stabilize the malondialdehyde, which is otherwise unstable . The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of malondialdehyde tetrabutylammonium salt involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters .
化学反应分析
Types of Reactions
Malondialdehyde tetrabutylammonium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex aldehydes and carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the enolate ion acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various aldehydes, alcohols, and substituted enolates, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
- Malondialdehyde potassium salt enolate
- 1,1,3,3-Tetramethoxypropane
- 1,1,3,3-Tetraethoxypropane
- 4-Hydroxynonenal
- Butylated hydroxytoluene
Uniqueness
Malondialdehyde tetrabutylammonium salt is unique due to its stability in a slightly basic buffer, which makes it more suitable for certain analytical applications compared to other malondialdehyde derivatives. Its ability to form stable enolate ions also makes it a valuable reagent in organic synthesis .
属性
IUPAC Name |
(E)-3-oxoprop-1-en-1-olate;tetrabutylazanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C3H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;4-2-1-3-5/h5-16H2,1-4H3;1-4H/q+1;/p-1/b;2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXLQCGVBUWBHF-WLHGVMLRSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(=C[O-])C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(=C/[O-])\C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100683-54-3 |
Source


|
| Record name | (E)-3-Oxoprop-1-en-1-olate; tetrabutylazanium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
